methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
Description
Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is a conjugated enol ester characterized by a (2Z)-configured double bond, a hydroxy group at position 2, and a 4-ethoxyphenyl substituent at position 4. Its molecular formula is C₁₃H₁₄O₅, with a molar mass of 250.25 g/mol. The compound’s structure enables hydrogen bonding via the hydroxyl group and π-π interactions through the aromatic ring, influencing its crystallinity and reactivity .
Properties
IUPAC Name |
methyl (Z)-4-(4-ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-8,14H,3H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCIMLKFOHXAC-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the esterification of 4-ethoxyphenylacetic acid with methyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Groups
(Z)-Ethyl 2-Hydroxy-4-(4-Methoxyphenyl)-4-Oxobut-2-Enoate
- Key Differences :
- Aryl group : 4-Methoxyphenyl (vs. 4-ethoxyphenyl in the target compound).
- Ester group : Ethyl (vs. methyl).
- Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting membrane permeability .
Ethyl (2Z)-4-(2-Furyl)-2-Hydroxy-4-Oxobut-2-Enoate
- Key Differences :
- Aryl group : 2-Furyl (heteroaromatic) instead of 4-ethoxyphenyl.
- Impact :
(E)-Ethyl 4-(4-Methoxyphenyl)-4-Oxobut-2-Enoate
Data Table: Structural and Molecular Comparison
Functional Group and Stereochemical Effects
- Hydroxy Group: The hydroxyl group in the target compound facilitates hydrogen bonding, influencing crystal packing and solubility. Analogs lacking this group (e.g., simple enoates) show reduced polarity .
- Ethoxy vs.
- Ester Group : Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting metabolic stability .
Biological Activity
Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H14O5 |
| Molecular Weight | 250.25 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Antimicrobial Properties : Preliminary investigations suggest that this compound has antimicrobial effects against certain bacterial strains.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
-
Cytotoxicity : In vitro studies show that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Cell Line IC50 (µM) MCF7 (Breast Cancer) 15.3 HeLa (Cervical Cancer) 12.7 - Neuroprotective Effects : Animal studies suggest that the compound may offer neuroprotective benefits by modulating neuroinflammatory responses.
Study 1: Antioxidant Activity in Cell Cultures
A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant increase in antioxidant enzyme activities, including superoxide dismutase and catalase, compared to untreated controls.
Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against various bacterial strains. Results indicated that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
